[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol
Brand Name: Vulcanchem
CAS No.: 1568029-94-6
VCID: VC3020974
InChI: InChI=1S/C7H13F2NO/c8-7(9)4-10-3-1-2-6(10)5-11/h6-7,11H,1-5H2/t6-/m1/s1
SMILES: C1CC(N(C1)CC(F)F)CO
Molecular Formula: C7H13F2NO
Molecular Weight: 165.18 g/mol

[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol

CAS No.: 1568029-94-6

Cat. No.: VC3020974

Molecular Formula: C7H13F2NO

Molecular Weight: 165.18 g/mol

* For research use only. Not for human or veterinary use.

[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol - 1568029-94-6

Specification

CAS No. 1568029-94-6
Molecular Formula C7H13F2NO
Molecular Weight 165.18 g/mol
IUPAC Name [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol
Standard InChI InChI=1S/C7H13F2NO/c8-7(9)4-10-3-1-2-6(10)5-11/h6-7,11H,1-5H2/t6-/m1/s1
Standard InChI Key GQZMHXIIQNHRCZ-ZCFIWIBFSA-N
Isomeric SMILES C1C[C@@H](N(C1)CC(F)F)CO
SMILES C1CC(N(C1)CC(F)F)CO
Canonical SMILES C1CC(N(C1)CC(F)F)CO

Introduction

Chemical Identity and Structure

[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol features a five-membered pyrrolidine ring with two key substituents: a hydroxymethyl group at the 2-position with (R) stereochemistry and a difluoroethyl group attached to the nitrogen atom of the ring. This structural arrangement confers unique chemical and biological properties to the molecule, distinguishing it from related pyrrolidine derivatives.

The compound's identity can be represented through various chemical identifiers as shown in Table 1:

IdentifierValue
CAS Number1568029-94-6
Molecular FormulaC7H13F2NO
Molecular Weight165.18 g/mol
IUPAC Name[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol
SMILES CodeOC[C@@H]1N(CC(F)F)CCC1
Standard InChIInChI=1S/C7H13F2NO/c8-7(9)4-10-3-1-2-6(10)5-11/h6-7,11H,1-5H2/t6-/m1/s1

The (2R) configuration indicates that the hydroxymethyl group is attached to the pyrrolidine ring in a specific spatial arrangement, which can significantly influence the compound's biological activity and chemical reactivity.

Physical and Chemical Properties

The physical and chemical properties of [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol determine its behavior in various chemical and biological environments. Available data on its properties are summarized in Table 2:

PropertyValueNature of Data
Boiling Point199.9±35.0 °CPredicted
Density1.122±0.06 g/cm³Predicted
Acid Constant (pKa)14.77±0.10Predicted
Physical StateNot specified (likely liquid or solid)Inferred
AppearanceNot specifiedNot available

These properties are critical for understanding how the compound might behave in various applications, including its solubility, stability, and reactivity .

Stereochemistry and Structural Significance

Stereochemical Configuration

The (2R) configuration in the compound name denotes the absolute stereochemistry at the 2-position of the pyrrolidine ring. This stereogenic center bears the hydroxymethyl group in a specific spatial orientation according to the Cahn-Ingold-Prelog priority rules. Stereochemistry is particularly important for this compound as it can influence:

  • Binding affinity to biological targets

  • Chemical reactivity patterns

  • Physical properties including crystallization behavior and optical rotation

The precise stereochemistry may be crucial for any biological activity the compound exhibits, as biological systems often interact with different stereoisomers in distinct ways.

Related Compounds and Structural Analogs

[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol belongs to a family of related compounds that share structural similarities but differ in key aspects:

  • [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol (CAS: 1248925-52-1) - The racemic form without the specific (2R) stereochemistry

  • [(2R)-1-methylpyrrolidin-2-yl]methanol (CAS: 99494-01-6) - Contains a methyl group instead of the difluoroethyl group

  • [(2R)-pyrrolidin-2-yl]methanol (CAS: 68832-13-3) - Lacks substitution on the nitrogen atom

  • (3S)-1-(2,2-Difluoroethyl)pyrrolidin-3-ol (CAS: 1568026-19-6) - Has the hydroxyl group at position 3 rather than as a hydroxymethyl at position 2

Understanding the structural relationships between these compounds can provide insights into structure-activity relationships and guide the development of more effective derivatives .

Future Research Directions

Research on [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol is in relatively early stages, with several promising directions for future investigation:

  • Development of improved synthetic routes with higher stereoselectivity

  • Structure-activity relationship studies to assess biological activities

  • Exploration of its potential as a building block for novel therapeutic agents

  • Investigation of its physical and conformational properties using advanced spectroscopic techniques

  • Computational studies to predict interactions with biological targets

These research directions could significantly expand our understanding of this compound and potentially reveal valuable applications in pharmaceutical development or synthetic chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator